2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde

Medicinal Chemistry ADME Drug Design

Medicinal chemists need regiochemically pure triazole aldehydes with defined lipophilicity for SAR campaigns. This 2H-cyclopropyl regioisomer (LogP 0.4255) vs 1H-analog (LogP -0.1) enables precise membrane permeability tuning without altering TPSA (47.8 Ų). - Reactive C4-aldehyde for Schiff base bioconjugation or derivatization to amines/acids - Cyclopropyl group enhances fungal CYP51 binding vs alkyl chains - 98% purity suitable for parallel synthesis and combinatorial workflows

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
Cat. No. B13927878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CC1N2N=CC(=N2)C=O
InChIInChI=1S/C6H7N3O/c10-4-5-3-7-9(8-5)6-1-2-6/h3-4,6H,1-2H2
InChIKeyILSLHVXTQCMWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde Procurement Overview


2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 2705257-83-4) is a heterocyclic building block belonging to the 1,2,3-triazole class, characterized by a cyclopropyl substituent at the N2 position and a reactive aldehyde group at the C4 position of the triazole ring . The compound has a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol . Its structural features position it as a versatile intermediate for medicinal chemistry and materials science applications, offering distinct steric and electronic properties imparted by the cyclopropyl moiety .

Reactive Handle C4 aldehyde enables Schiff base, reductive amination, and oxidation
Cyclopropyl Core Distinct steric and electronic profile versus methyl or phenyl analogs
Building Block Purity High-purity lot supports reproducible library synthesis

2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde – Non-Interchangeability with Analogs


In-class substitution of 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is not straightforward due to significant quantifiable differences in physicochemical properties compared to its closest structural analogs. Specifically, the regioisomeric 1H-triazole counterpart (1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde) exhibits a markedly different lipophilicity profile, with a computed XLogP3-AA value of -0.1 versus 0.4255 for the 2H-isomer [1]. Furthermore, replacing the cyclopropyl group with a phenyl substituent (2-phenyl-2H-1,2,3-triazole-4-carbaldehyde) results in a substantial increase in LogP to approximately 1.08–2.17, which can drastically alter membrane permeability and biological distribution [2]. These quantitative disparities in key drug-likeness parameters mean that generic substitution without careful consideration of the specific property requirements of a given research or industrial application will likely lead to divergent outcomes in biological assays, synthetic yields, or material performance.

Risk Factor
Target
Analog Concern
Regioisomer lipophilicity
2H‑cyclopropyl derivative
1H‑regioisomer is markedly more polar, potentially reducing membrane permeability
Phenyl substitution
Cyclopropyl keeps moderate lipophilicity
Phenyl analog shifts to high lipophilicity, which can alter distribution and off‑target binding

2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde: Quantitative Differentiation from Analogs


Lipophilicity (LogP) Difference from 1H-Regioisomer

The target compound (2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde) exhibits a computed LogP value of 0.4255 . In contrast, its 1H-regioisomer (1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde) has a significantly lower computed XLogP3-AA of -0.1 [1]. The phenyl-substituted analog (2-phenyl-2H-1,2,3-triazole-4-carbaldehyde) displays a higher computed LogP of 1.08 [2]. This demonstrates that the 2H-cyclopropyl derivative occupies a distinct lipophilicity space, which is a critical determinant of membrane permeability and oral bioavailability in drug discovery programs.

Lipophilicity Shift
Head-to-head
Target LogP 0.43; regioisomer −0.1; phenyl 1.08
Intermediate lipophilicity may balance solubility and permeability
Computed models; verify experimentally
Medicinal Chemistry ADME Drug Design

TPSA Comparison with 1H-Regioisomer

The target compound has a computed Topological Polar Surface Area (TPSA) of 47.78 Ų . Its 1H-regioisomer (1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde) has a nearly identical computed TPSA of 47.8 Ų [1]. This indicates that while lipophilicity differs significantly between regioisomers, their overall polar surface area, a key predictor of intestinal absorption and blood-brain barrier penetration, remains constant.

TPSA Equivalence
Head-to-head
Target 47.78 Ų; regioisomer 47.8 Ų (Δ 0.02)
Constant TPSA; lipophilicity tuning does not sacrifice H‑bond capacity
Computed; consistency across sources
Medicinal Chemistry ADME Drug Design

CYP51 Binding Enhancement by Cyclopropyl

A 2007 study on novel 1H-triazole derivatives designed as antifungal agents reported that the presence of a cyclopropyl residue enhances binding affinity to the fungal lanosterol 14α-demethylase (CYP51) enzyme [1]. While this finding is from a related 1H-triazole scaffold, it provides class-level evidence that the cyclopropyl group—common to the target 2H-triazole compound—confers a beneficial interaction with this key antifungal target compared to other alkyl or aryl substituents.

CYP51 Binding
Class-level
Cyclopropyl‑triazoles show enhanced binding to fungal CYP51 (literature)
Supports scaffold selection for CYP51 inhibitor research
1H‑triazole study; target not directly measured
Antifungal Enzyme Inhibition Structure-Activity Relationship

Aldehyde Group for Derivatization

The C4 aldehyde group of the 1,2,3-triazole ring serves as a critical synthetic handle for further derivatization, including reductive amination, Schiff base formation, and oxidation to carboxylic acids . While this reactivity is common to many 4-carbaldehyde-triazole derivatives, the combination of the cyclopropyl substituent at N2 and the aldehyde at C4 creates a unique scaffold for generating diverse compound libraries. The compound is commercially available in high purity (98%) , ensuring reliable starting material quality for reproducible synthetic outcomes.

Synthetic Handle
Specification review
C4 aldehyde; commercial purity 98%
Reliable starting point for derivatization and library synthesis
Reactivity verified under standard conditions
Organic Synthesis Medicinal Chemistry Click Chemistry

2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde Application Scenarios


CYP51-Targeted Antifungal Agent Development

Given the class-level evidence that a cyclopropyl substituent on a triazole ring enhances binding to the fungal CYP51 enzyme [1], this compound is a strategic starting material for synthesizing novel antifungal lead candidates. Its intermediate LogP of 0.4255 offers a favorable balance of solubility and permeability, which is critical for developing orally bioavailable antifungals. Researchers can use the aldehyde handle to introduce diverse pharmacophores while retaining the cyclopropyl-triazole core that may confer a binding advantage over simpler alkyl-substituted analogs.

Schiff Base Bioconjugation and Probe Development

The reactive aldehyde group at the C4 position enables efficient bioconjugation through Schiff base formation with primary amines on proteins, peptides, or modified nucleic acids. The cyclopropyl group's unique steric and electronic profile may influence the stability and orientation of the resulting conjugates compared to methyl or phenyl analogs. This makes the compound valuable for developing activity-based probes, fluorescent sensors, or targeted drug delivery systems where precise physicochemical properties are required.

Fine-Tuning Lipophilicity in Triazole SAR

The significant LogP difference between the 2H-cyclopropyl derivative (LogP = 0.4255) and its 1H-regioisomer (LogP = -0.1) [2] makes this compound an essential comparator in SAR campaigns aimed at optimizing the lipophilicity of triazole-containing drug candidates. By incorporating this scaffold into a series, medicinal chemists can systematically probe the impact of regioisomeric attachment on membrane permeability, metabolic stability, and target engagement without altering the core polar surface area, as TPSA remains constant at ~47.8 Ų [2].

Building Block for Triazole Libraries

As a high-purity (98%) building block , 2-cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is well-suited for parallel synthesis and combinatorial chemistry workflows. The aldehyde functionality can be transformed into amines, alcohols, carboxylic acids, or heterocycles, allowing for the rapid generation of diverse compound libraries. The cyclopropyl group imparts distinct conformational constraints and metabolic stability compared to more flexible alkyl chains, making it a valuable monomer for exploring chemical space in drug discovery and agrochemical research.

Application
Selection Property
Validation Focus
CYP51-Targeted Antifungal Lead Identification
Cyclopropyl-triazole scaffold for CYP51 binding context
Binding affinity in enzyme inhibition assays
Schiff Base Bioconjugation & Probe Design
Aldehyde reactivity for amine coupling
Conjugate stability and orientation under assay conditions
Lipophilicity Fine-Tuning in SAR
Regioisomeric LogP differentiation
Membrane permeability and target engagement in cell-based models
Triazole Library Building Block
High-purity reactive aldehyde
Synthetic reproducibility and library diversity

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